N-(2-oxoindolin-5-yl)naphthalene-1-sulfonamide
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Overview
Description
N-(2-oxoindolin-5-yl)naphthalene-1-sulfonamide (NSC-745887) is a small molecule inhibitor that has shown promising results in scientific research applications. It is a potent and selective inhibitor of the protein kinases CK1δ and CK1ε, which play crucial roles in regulating various cellular processes such as circadian rhythm, DNA damage response, and Wnt signaling.
Scientific Research Applications
Enzyme Inhibition and Molecular Interaction
Studies have identified sulfonamide derivatives, including those similar to N-(2-oxoindolin-5-yl)naphthalene-1-sulfonamide, as significant inhibitors of various enzymes. For instance, sulfonamide derivatives have been evaluated for their enzyme inhibition activity, showing potential as lipoxygenase and α-glucosidase inhibitors. These enzymes are critical in inflammatory and diabetic pathways, respectively, suggesting the compound's potential application in developing anti-inflammatory and anti-diabetic drugs (Abbasi et al., 2015).
Fluorescence Sensing and Intracellular Imaging
A naphthalene-based sulfonamide Schiff base, closely related to this compound, has been explored for its fluorescence sensing capabilities. It shows promise for selective detection of Al3+ ions in aqueous systems and for intracellular imaging, indicating its potential for biological and medical applications, including monitoring cellular processes and diagnosing diseases (Mondal et al., 2015).
Oxidative Degradation and Environmental Applications
Research on sulfonated aromatic pollutants, closely related to the structure of this compound, demonstrates their resistance to environmental degradation. However, studies show that these compounds can be effectively degraded through processes such as electron beam irradiation in the presence of oxidants, suggesting potential environmental cleanup and pollutant management applications (Alkhuraiji & Leitner, 2016).
Antihyperglycemic Activity
A series of compounds structurally related to this compound, specifically 5-(naphthalenylsulfonyl)-2,4-thiazolidinediones, have been synthesized and evaluated for their antihyperglycemic activity. These studies indicate the potential of such sulfonamide derivatives in treating non-insulin-dependent diabetes mellitus (NIDDM), highlighting their therapeutic applications (Zask et al., 1990).
Mechanism of Action
Target of Action
N-(2-oxoindolin-5-yl)naphthalene-1-sulfonamide, also known as N-(2-oxo-2,3-dihydro-1H-indol-5-yl)naphthalene-1-sulfonamide, is a compound that belongs to the class of sulfonamides . Sulfonamides are known to target bacterial enzyme dihydropteroate synthetase . This enzyme is crucial for the synthesis of folic acid, which is essential for bacterial growth and reproduction .
Mode of Action
This compound acts as a competitive inhibitor of the bacterial enzyme dihydropteroate synthetase . This enzyme normally uses para-aminobenzoic acid (PABA) for synthesizing the necessary folic acid . By inhibiting this enzyme, the compound prevents the synthesis of folic acid, thereby inhibiting bacterial growth and reproduction .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the folic acid synthesis pathway in bacteria . By inhibiting the enzyme dihydropteroate synthetase, the compound disrupts this pathway, leading to a deficiency of folic acid in the bacteria . This deficiency hampers the bacteria’s ability to synthesize DNA, RNA, and proteins, which are essential for their growth and reproduction .
Result of Action
The primary result of the action of this compound is the inhibition of bacterial growth and reproduction . By disrupting the folic acid synthesis pathway, the compound prevents the bacteria from synthesizing essential biomolecules, leading to their eventual death .
properties
IUPAC Name |
N-(2-oxo-1,3-dihydroindol-5-yl)naphthalene-1-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N2O3S/c21-18-11-13-10-14(8-9-16(13)19-18)20-24(22,23)17-7-3-5-12-4-1-2-6-15(12)17/h1-10,20H,11H2,(H,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OEFGEHKCJIOHIC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(C=CC(=C2)NS(=O)(=O)C3=CC=CC4=CC=CC=C43)NC1=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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